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Abstract

Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible, dual tyrosine kinase
inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR, ErbB1) and human
epidermal growth factor receptor 2 (HER2, ErbB2). By covalently binding to these receptors,
sacibertinib effectively blocks downstream signaling pathways that are crucial for cell growth,
proliferation, and survival in certain cancer types. This technical guide provides a
comprehensive overview of the current understanding of sacibertinib, including its mechanism
of action, preclinical rationale (inferred from its target profile), and clinical data in its primary
investigational indication: estrogen receptor-positive (ER+) and HER2-positive (HER2+)
metastatic breast cancer. This document is intended to serve as a resource for researchers and
professionals in the field of oncology drug development.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are well-
established drivers of oncogenesis in a variety of solid tumors.[1] Overexpression or activating
mutations of these receptors lead to constitutive activation of downstream signaling cascades,
promoting uncontrolled cell division and resistance to apoptosis.[1] Sacibertinib is a next-
generation TKI designed to irreversibly inhibit both EGFR and HERZ2, offering a potential
therapeutic advantage in tumors dependent on these pathways.
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Mechanism of Action

Sacibertinib is a small molecule inhibitor that covalently binds to the kinase domain of both
EGFR and HER2.[1] This irreversible binding prevents ATP from accessing the active site,
thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream
signaling pathways. The primary pathways implicated in EGFR and HER2 signaling are the
RAS/RAF/MEK/ERK (MAPK) pathway, which is predominantly involved in cell proliferation, and
the PIBK/AKT/mTOR pathway, a critical regulator of cell survival and growth. By blocking these
pathways, sacibertinib is designed to induce cell death and inhibit tumor growth in cancers
that overexpress or have activating mutations in EGFR and/or HER2.[1]

Signaling Pathway Diagram
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Caption: EGFR/HER?2 Signaling Pathway Inhibition by Sacibertinib.
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Potential Therapeutic Applications

The primary therapeutic application for sacibertinib currently under investigation is in
metastatic breast cancer.

ER+/HER2+ Metastatic Breast Cancer

Sacibertinib has been evaluated in a Phase Ib clinical trial (NCT03308201) in combination
with endocrine therapy for patients with ER+ and HER2+ metastatic breast cancer (MBC).[2][3]
The rationale for this combination is to simultaneously target two key drivers of tumor growth in
this patient population: the estrogen receptor and the HER2 receptor.

Clinical Data

The following data is from the Phase Ib dose-escalation and expansion study of sacibertinib in
combination with endocrine therapies (exemestane, letrozole, or fulvestrant) in patients with
ER+/HER2+ MBC.[2][3]

Efficacy in ER+/HER2+ Metastatic Breast Cancer

A total of 55 patients were enrolled in the safety analysis, with 51 patients evaluable for
efficacy.[2] The study found that daily doses of 400 mg and 500 mg of sacibertinib showed
greater efficacy.[3]

400 mg
Sacibertinib +

500 mg
Sacibertinib +

Efficacy Endpoint

Overall (All Doses)

Exemestane (N=18)

Exemestane (N=12)

Objective Response
Rate (ORR)

17.6% - 42.9%

38.9% (7/18)

25.0% (3/12)

Clinical Benefit Rate
(CBR)

42.3% - 69.7%

66.7% (12/18)

50.0% (6/12)

Disease Control Rate
(DCR)

63.0% - 86.8%

72.2% (13/18)

100.0% (12/12)

Median Progression-
Free Survival (PFS)

9.0 months (95% ClI,
5.5-11.0)

8.9 months

9.0 months
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Data sourced from conference abstracts of the NCT03308201 study.[2][3][4]

Safety and Tolerability

Sacibertinib in combination with endocrine therapy was generally well-tolerated.[2] Most
treatment-emergent adverse events (TEAES) were grade 1-2.[2]

Adverse Event (Grade 23) Frequency
Diarrhea 9.1%
Leukopenia 5.5%
Neutropenia 3.6%
Abnormal Liver Function (Grade 4) 1.8%
Hydropericardium (Grade 4) 1.8%

Data sourced from conference abstracts of the NCT03308201 study.[3][4]

Experimental Protocols

Detailed experimental protocols for sacibertinib are not publicly available. The following are
representative protocols based on the nature of the compound and the clinical trial design.

Representative In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of sacibertinib
against EGFR and HER2 kinases.

Methodology:

Recombinant human EGFR and HER2 kinase domains are used.

A kinase assay buffer containing ATP and a suitable substrate peptide is prepared.

Sacibertinib is serially diluted to a range of concentrations.

The kinase, substrate, ATP, and sacibertinib are incubated together in a microplate.
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e The reaction is stopped, and the amount of phosphorylated substrate is quantified using a
suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

» The percentage of kinase activity inhibition is calculated for each concentration of
sacibertinib relative to a vehicle control.

e The IC50 value is determined by fitting the data to a dose-response curve.

Phase Ib Clinical Trial Protocol (NCT03308201) -
Generalized Workflow

Objective: To assess the safety, tolerability, and preliminary efficacy of sacibertinib in
combination with endocrine therapy in patients with ER+/HER2+ MBC.
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Patient Screening

Inclusion/Exclusion Criteria Met?

Yes

Informed Consent

3+3 Dose Escalation Phase
(200mg, 300mg, 400mg, 500mg daily)

Monitor for Dose-Limiting Toxicities

No

Determine Recommended Phase 2 Dose (RP2D)

Dose Expansion Phase at RP2D

Administer Sacibertinib + Endocrine Therapy

Assess Safety (AEs) and Efficacy
(ORR, CBR, DCR, PFS)
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Caption: Generalized workflow for the Phase Ib clinical trial of sacibertinib.
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Key Inclusion Criteria:

Histologically confirmed breast cancer.

Metastatic or relapsed disease not amenable to curative treatment.

ECOG performance status of 0-1.

Adequate organ function (bone marrow, liver, and kidney).

Signed informed consent.

Future Directions

The favorable safety profile and antitumor activity observed in the Phase Ib study of
sacibertinib in combination with endocrine therapy support further investigation in randomized
clinical trials for ER+/HER2+ metastatic breast cancer.[3] Future research may also explore the
potential of sacibertinib in other HER2- or EGFR-driven malignancies, such as non-small cell
lung cancer or gastric cancer, although no clinical data is currently available in these
indications.

Conclusion

Sacibertinib is a promising dual inhibitor of EGFR and HER2 with demonstrated clinical
activity and a manageable safety profile in combination with endocrine therapy for ER+/HER2+
metastatic breast cancer. As a targeted therapy, it represents a potentially valuable addition to
the treatment landscape for this patient population. Further clinical development is warranted to
fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Therapeutic Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830820#sacibertinib-potential-therapeutic-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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